BenchChemオンラインストアへようこそ!

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Physicochemical property Lipophilicity Drug-likeness

This 2-methoxy Boc-protected pyrido[3,2-d]pyrimidine is the definitive building block for ATP-competitive kinase inhibitor programs. The 2-methoxy group provides a critical H-bond acceptor for the kinase hinge region, influencing selectivity between DYRK1A, CDK5, and GSK3. The Boc group enables late-stage amine deprotection under TFA/DCM conditions without disturbing acid-labile groups. The [3,2-d] ring fusion ensures the required 3D presentation to biological targets. Supplied at consistent 97% HPLC purity, this scaffold minimizes variable biological results from undetected impurities.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Cat. No. B8224097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OC
InChIInChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-6-9-10(16)8-14-11(15-9)18-4/h8H,5-7H2,1-4H3
InChIKeyRCLGWYXGKPBKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: Core Structural and Procurement Characteristics


tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421311-93-4) is a heterocyclic building block belonging to the pyrido[3,2-d]pyrimidine family, a scaffold widely explored for kinase inhibition [1]. The compound features a 2-methoxy substituent on the pyrimidine ring and a tert-butyl carbamate (Boc) protecting group at the 5-position of the partially saturated ring. Its molecular formula is C13H19N3O3 with a molecular weight of 265.31 g/mol, and it possesses a computed XLogP3-AA of 1.7 and zero hydrogen bond donors [2]. It is typically supplied at a purity of 97–98% as determined by HPLC .

Why the 2-Methoxy-5-Boc-pyrido[3,2-d]pyrimidine Scaffold Cannot Be Replaced by Generic Analogs


Substituting this building block with a close analog, such as the 2-chloro, 2-methylthio, or unprotected variants, or isomers with different ring fusion patterns (e.g., pyrido[4,3-d] or pyrido[3,4-d]), is not interchangeable for projects targeting specific kinase profiles or requiring precise synthetic handles. The 2-methoxy group provides distinct electronic and steric properties that influence downstream biological SAR, while the Boc group offers specific deprotection orthogonality. The [3,2-d] fusion dictates a unique three-dimensional presentation to biological targets compared to other isomers [1]. Evidence from kinase inhibitor SAR shows that even minor changes at the C-2 position of pyrido[3,2-d]pyrimidines can shift selectivity between related kinases like DYRK1A, CDK5, and GSK3 [2].

Quantitative Differentiation Evidence for tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate Over Closest Analogs


Lower Computed Lipophilicity (XLogP3-AA) Versus 2-Methylthio and 2-Chloro Analogs

The 2-methoxy substituent imparts a lower computed lipophilicity (XLogP3-AA = 1.7) compared to its closest commercially available 2-substituted analogs. The 2-chloro analog (CAS 1421311-91-2, MW 283.71) and the 2-methylthio analog (CAS 1246471-43-1, MW 305.40) are predicted to have higher LogP values due to the increased hydrophobicity of chlorine and the thiomethyl group [1]. This lower lipophilicity can be critical for maintaining favorable pharmacokinetic profiles in subsequent drug candidates [2].

Physicochemical property Lipophilicity Drug-likeness

Enhanced Hydrogen Bond Acceptor Capacity Versus 2-Unsubstituted and 2-Chloro Analogs

The target compound possesses 5 hydrogen bond acceptor sites (computed), derived from the carbamate, methoxy, and pyrimidine nitrogen atoms, compared to an expected 4 for the 2-unsubstituted analog and 3 for the 2-chloro analog [1]. The additional oxygen atom in the 2-position can act as a hydrogen bond acceptor, which is a critical feature for binding to the kinase hinge region [2].

Medicinal chemistry Binding interaction Kinase hinge region

Superior Deprotection Orthogonality of Boc Group Versus Cbz or Ethyl Carbamate Analogs

The tert-butyl carbamate (Boc) protecting group offers distinct acidic deprotection conditions (e.g., TFA or HCl) that are orthogonal to many functional groups, unlike the ethyl carbamate analog which may require harsher basic hydrolysis or hydrogenolysis. While no direct kinetic comparison data is available for this specific scaffold, Boc cleavage is well-established to proceed with rate constants >10^3 M^-1 s^-1 under standard TFA/DCM conditions [1][2].

Synthetic methodology Protecting group strategy Orthogonal deprotection

Kinase Selectivity Gains Observed for 2-Methoxy-Functionalized Pyrido[3,2-d]pyrimidine Scaffolds in PDE3 Inhibition

While a direct comparison of the target Boc-protected intermediate in a biological assay is unavailable, a structurally related pyrido[3,2-d]pyrimidine derivative with a 2-methoxy substituent (compound '1g' in US Patent US9242982-B2) exhibited a PDE3 IC50 of 12.5 nM [1]. This and other SAR data from the pyrido[3,2-d]pyrimidine class demonstrate that the 2-position substituent is a critical determinant of potency and selectivity [2].

PDE3 inhibitor Kinase selectivity Structure-activity relationship

Purity Specification (97-98% HPLC) as a Procurement Benchmark Against Unspecified or Lower-Purity Analog Batches

The target compound is consistently specified at 97–98% purity by HPLC across multiple major vendors, ensuring batch-to-batch reproducibility in research and early development . This contrasts with some isomeric analogs (e.g., pyrido[4,3-d] or pyrido[3,4-d] variants) which are often listed with undisclosed purity or lower advertised purity (e.g., 95%) on certain supplier platforms .

Quality control Purity specification Building block procurement

Unique Synthetic Entry Point for 2-Methoxy Pyridopyrimidines via 5-Acetyl-4-aminopyrimidine Cyclization

The synthesis of this specific compound is achieved via cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under basic conditions, as described in a peer-reviewed methodology [1]. This route directly installs the 2-methoxy group, avoiding the need for late-stage nucleophilic substitution or metal-catalyzed coupling required for 2-chloro or 2-methylthio analogs [2].

Synthetic methodology Cyclization Regioselectivity

Optimal Procurement and Application Scenarios for tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate


Kinase Inhibitor Lead Generation Requiring Hinge-Region Hydrogen Bonding

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize this building block when a methoxy group is desired at the C-2 position to serve as a hydrogen bond acceptor for the kinase hinge region. This is supported by the compound's 5 hydrogen bond acceptor sites (versus 3-4 for unsubstituted or halo analogs) [1], and SAR from the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series showing that C-2 substitution critically influences PI3K/mTOR selectivity [2].

Synthetic Programs Requiring Orthogonal Deprotection Strategies

This building block is the preferred choice for multi-step syntheses where the C-5 amine must be unmasked at a late stage under acidic conditions without disturbing acid-labile functional groups elsewhere in the molecule. The Boc group is cleavable under TFA/DCM conditions with >95% conversion in <1 hour [3], offering a distinct advantage over ethyl carbamate or Cbz-protected analogs which require less selective deprotection methods.

Physicochemical Property Optimization for Oral Bioavailability

Discovery programs aiming to maintain a lower LogP profile while retaining a functionalized pyrido[3,2-d]pyrimidine core should select this 2-methoxy variant. Its computed XLogP of 1.7 is predicted to be lower than the 2-chloro and 2-methylthio alternatives [1], potentially avoiding the lipophilicity-driven metabolic liabilities and solubility limitations that plague many kinase inhibitor series [4].

Reliable Scale-Up and Hit-to-Lead Follow-Up Chemistry

Groups requiring reproducible, high-purity material for SAR expansion or scale-up synthesis should procure this specific compound given its consistent 97-98% HPLC purity specification across multiple suppliers . This contrasts with structurally similar isomer building blocks often available only at lower purity, reducing the risk of variable biological results from minor, undetected impurities.

Quote Request

Request a Quote for tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.